molecular formula C7H15ClN4O4S B1682935 Tauromustine CAS No. 85977-49-7

Tauromustine

Cat. No. B1682935
CAS RN: 85977-49-7
M. Wt: 286.74 g/mol
InChI Key: RCLLNBVPCJDIPX-UHFFFAOYSA-N
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Description

Tauromustine is a taurine-based nitrosourea developed as an anticancer agent . It has been studied in phase III clinical trials in patients with anaplastic astrocytoma (AA), glioblastoma (GBM), and advanced colorectal cancer .


Synthesis Analysis

The metabolism of Tauromustine has been evaluated in liver and lung microsomes from various species . A high-performance liquid chromatographic method has been developed for the simultaneous determination of Tauromustine and its demethylated metabolites in plasma and urine .


Molecular Structure Analysis

Tauromustine has a molecular formula of C7H15ClN4O4S . It contains a total of 31 bonds, including 16 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 urea (-thio) derivative, 1 N-nitroso group (aliphatic), and 1 sulfonamide .


Chemical Reactions Analysis

Tauromustine undergoes cytochrome P450 (CYP)-mediated metabolism in liver and lung microsomes from various species . The metabolism of Tauromustine is indicated to have a major role of CYP3A enzymes .


Physical And Chemical Properties Analysis

Tauromustine has a density of 1.4±0.1 g/cm3, a molar refractivity of 64.5±0.5 cm3, and a molar volume of 198.8±7.0 cm3 . It has a polar surface area of 108 Å2 and a polarizability of 25.6±0.5 10-24 cm3 .

Scientific Research Applications

Therapeutic Applications in Cancer

Tauromustine, identified as an analog of taurine, has found its application as an anti-cancer agent. Its development is driven by the need for more effective therapeutics against convoluted diseases like cancer. The research by Gupta, Win, and Bittner (2005) highlights tauromustine's market presence as an anti-cancer agent alongside other taurine derivatives such as taltrimide and acamprosate, which serve as anti-convulsant and anti-alcoholic agents, respectively. These derivatives, including tauromustine, underscore the importance of taurine analogs in current medicinal chemistry, providing a new class of therapeutics with significant clinical utility (R. Gupta, T. Win, S. Bittner, 2005).

Impact on Neurodegenerative Diseases

Tauromustine's role extends into the research on neurodegenerative diseases, particularly in the context of tau protein pathology. Studies have investigated the mechanisms by which tau pathology contributes to diseases such as Alzheimer's, focusing on aspects like tau hyperphosphorylation, aggregation, and its effects on neuronal death and neurofibrillary degeneration. Notably, tau has been shown to protect DNA from hydroxyl radical attacking in vitro, suggesting a protective role against oxidative stress-induced DNA damage, which is a significant factor in neurodegenerative disease progression (Q. Hua, R. He, 2003).

Broad Biological Impacts

Further research into tauromustine and related compounds reveals their broader biological impacts, including effects on chromatin structure, gene expression, and the repair of neuronal pericentromeric heterochromatin. This encompasses the study of epigenetic changes driven by tau pathology in aging and Alzheimer's disease, highlighting large-scale changes in histone acetylation and the potential for chromatin rearrangements to be reversible with targeted therapeutic interventions (H. Klein et al., 2018).

Mechanism of Action

Tauromustine is a nitrosourea which has demonstrated antitumor activity in a number of animal models . It is believed to act by inhibiting thymidylate synthase, the rate-limiting enzyme in pyrimidine nucleotide synthesis .

Future Directions

While specific future directions for Tauromustine were not found in the search results, there is ongoing research into the use of similar compounds for the treatment of various diseases .

properties

IUPAC Name

1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN4O4S/c1-11(2)17(15,16)6-4-9-7(13)12(10-14)5-3-8/h3-6H2,1-2H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLLNBVPCJDIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235317
Record name Tauromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tauromustine

CAS RN

85977-49-7
Record name Tauromustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85977-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tauromustine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085977497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tauromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAUROMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511F69K76Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tauromustine interact with its target and what are the downstream effects?

A1: Tauromustine is a nitrosourea compound that exerts its antitumor activity primarily by alkylating DNA. [] This alkylation leads to DNA crosslinks, disrupting DNA function and ultimately triggering apoptosis (programmed cell death) in cancer cells. [] The alkylation occurs independently of the cell cycle, making Tauromustine effective against a broader range of cancer cells. []

Q2: What is the molecular formula and weight of Tauromustine?

A2: Tauromustine has a molecular formula of C7H17ClN4O3S and a molecular weight of 284.77 g/mol.

Q3: Is there any spectroscopic data available for Tauromustine?

A3: Yes, several studies have utilized analytical techniques to characterize Tauromustine. One study employed high-performance liquid chromatography (HPLC) with UV detection at 235 nm for the determination of Tauromustine in various matrices. [] Another study employed fluorimetry for quantifying Tauromustine in formulations and biological fluids. []

Q4: How stable is Tauromustine in aqueous solutions?

A4: The stability of Tauromustine in aqueous solutions is pH-dependent. [] It degrades faster at higher pH values. The addition of cyclodextrins, particularly hydroxypropyl-alpha-cyclodextrin, has been shown to improve its stability in these solutions. []

Q5: Are there specific storage conditions recommended for Tauromustine formulations?

A5: While specific recommendations may vary depending on the formulation, one study investigated the stability of Tauromustine in aqueous solutions during preparation and storage. []

Q6: What is known about the metabolism of Tauromustine in different species?

A6: Tauromustine is primarily metabolized via demethylation and denitrosation pathways. [] The liver is the main site of metabolism, with cytochrome P450 (CYP) enzymes, particularly CYP3A, playing a significant role. [] The extent of metabolism varies across species, with mice exhibiting the highest metabolic rate followed by dogs, rats, and humans. []

Q7: How is the denitrosation of Tauromustine mediated?

A7: Glutathione transferases (GSTs) in the liver cytosol are primarily responsible for the denitrosation of Tauromustine. [] This process contributes to the inactivation of the drug. []

Q8: Can plasma Tauromustine levels be used to estimate tissue concentrations?

A8: Research suggests a strong correlation between plasma and tumor tissue concentrations of Tauromustine. [] This finding implies that plasma levels could potentially serve as a surrogate marker for tissue exposure.

Q9: Are there any known mechanisms of resistance to Tauromustine?

A9: While specific resistance mechanisms for Tauromustine have not been extensively characterized, its activity relies heavily on DNA alkylation. Therefore, mechanisms that alter drug metabolism, enhance DNA repair, or reduce cellular uptake could potentially contribute to resistance.

Q10: What are the main toxicities associated with Tauromustine?

A11: Myelosuppression, particularly thrombocytopenia (low platelet count), is a significant dose-limiting toxicity associated with Tauromustine. [] Other reported adverse effects include gastrointestinal toxicity, such as diarrhea, and the hand-foot syndrome. []

Q11: Have any drug delivery strategies been investigated to improve the therapeutic index of Tauromustine?

A12: Yes, the use of degradable starch microspheres (DSM) in conjunction with hepatic arterial administration has been explored as a way to enhance the delivery of Tauromustine and other nitrosourea drugs directly to liver tumors. [, ] This approach aims to increase drug concentration in the tumor while minimizing systemic exposure and potential side effects.

Q12: What analytical methods are commonly used to measure Tauromustine and its metabolites?

A13: High-performance liquid chromatography (HPLC) [, , , ] and fluorimetric methods [] have been employed for the determination of Tauromustine in various matrices, including plasma, urine, and formulations.

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